2-(allyloxy)-5-iodobenzaldehyde
Overview
Description
2-(Allyloxy)-5-iodobenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features an iodine atom and an allyloxy group attached to a benzene ring, with an aldehyde functional group at the para position relative to the iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allyloxy)-5-iodobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-iodobenzaldehyde.
Allylation: The hydroxyl group is converted to an allyloxy group through an allylation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 2-(allyloxy)-5-iodobenzoic acid.
Reduction: 2-(allyloxy)-5-iodobenzyl alcohol.
Substitution: 2-(allyloxy)-5-azidobenzaldehyde.
Scientific Research Applications
Chemistry: 2-(Allyloxy)-5-iodobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can participate in various organic reactions, making it valuable for constructing diverse chemical structures.
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structural features allow for modifications that can lead to compounds with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(allyloxy)-5-iodobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions it participates in, such as nucleophilic substitution or oxidation-reduction processes.
Comparison with Similar Compounds
2-(Allyloxy)-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine.
2-(Allyloxy)-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of iodine.
2-(Allyloxy)-5-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 2-(Allyloxy)-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can influence the compound’s reactivity and the types of reactions it can undergo. The iodine atom also makes the compound more suitable for certain types of radiolabeling applications in medicinal chemistry.
Properties
IUPAC Name |
5-iodo-2-prop-2-enoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGHJEIURSEAGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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